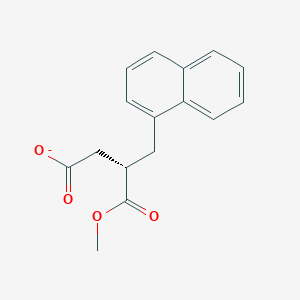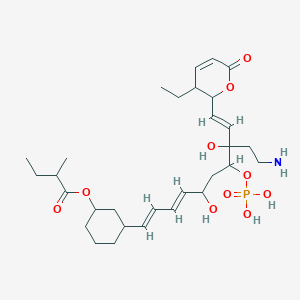
Phosphazomycin C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphazomycin C2 is a potent antibiotic that has gained attention in recent years due to its unique structure and mechanism of action. It is a member of the phosphonate family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial strains. Phosphazomycin C2 was first isolated from the fermentation broth of Streptomyces species in 1992. Since then, it has been the subject of numerous studies aimed at elucidating its synthesis, mechanism of action, and potential applications in the field of medicine.
Mecanismo De Acción
Phosphazomycin C2 works by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By inhibiting this enzyme, phosphazomycin C2 prevents the formation of the bacterial cell wall, leading to bacterial death. This mechanism of action is unique among antibiotics and has made phosphazomycin C2 a promising candidate for the treatment of drug-resistant bacterial infections.
Efectos Bioquímicos Y Fisiológicos
Phosphazomycin C2 has been shown to have a number of biochemical and physiological effects on bacterial cells. These include inhibition of cell wall synthesis, disruption of cell membrane integrity, and induction of oxidative stress. These effects ultimately lead to bacterial death and have made phosphazomycin C2 a potent antibiotic against a variety of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phosphazomycin C2 in lab experiments is its broad-spectrum activity against a variety of bacterial strains. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial cells. However, the complex synthesis process and high cost of the compound can be a limitation for some research groups.
Direcciones Futuras
There are several potential future directions for research on phosphazomycin C2. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a treatment for drug-resistant bacterial infections, such as MRSA. Additionally, studies aimed at understanding the compound's mechanism of action at the molecular level could provide valuable insights into the development of new antibiotics with unique mechanisms of action.
Aplicaciones Científicas De Investigación
Phosphazomycin C2 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicine. One area of research has focused on its antibacterial activity against a variety of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated its potential as a treatment for urinary tract infections and other bacterial infections.
Propiedades
Número CAS |
126688-54-8 |
|---|---|
Nombre del producto |
Phosphazomycin C2 |
Fórmula molecular |
C30H48NO10P |
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
Clave InChI |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES isomérico |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES canónico |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Otros números CAS |
126688-54-8 |
Sinónimos |
phosphazomycin C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



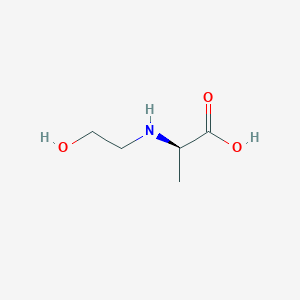
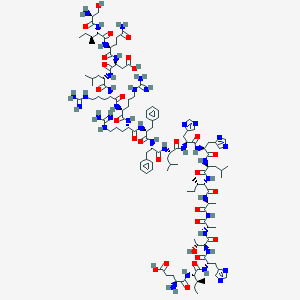
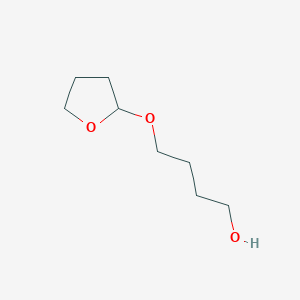
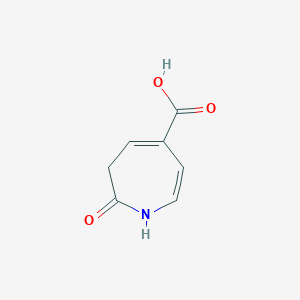
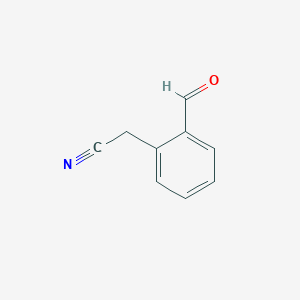
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
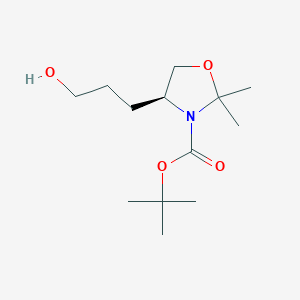
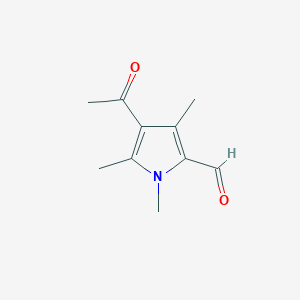
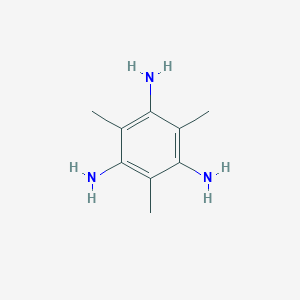

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
